
Cashmeran
描述
Cashmeran, also known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is a synthetic fragrance ingredient widely used in the perfume industry. It was discovered by International Flavors and Fragrances in the 1970s. This compound is celebrated for its complex and multifaceted aroma, characterized by warm, musky, and woody notes. It is often used to add depth and sophistication to various fragrance compositions .
科学研究应用
Cashmeran has several scientific research applications, including:
Endocrine Disruption Studies: Research has been conducted to evaluate this compound as a potential endocrine-disrupting chemical.
Chemical Analysis: This compound is used as a reference compound in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to study the composition of fragrances.
作用机制
Target of Action
Cashmeran, also known as musk indanone or indomuscone , is primarily used in the fragrance industry . Its primary target is the olfactory receptors in the nose, which detect the complex odor of this compound . This odor has been described as having woody-musky notes with hints of rich spice, fruit, chypre, balsamic, and vanilla .
Mode of Action
The mode of action of this compound involves its interaction with the olfactory receptors. When inhaled, the molecules of this compound bind to these receptors, triggering a signal that is sent to the brain. This signal is then interpreted as the unique scent of this compound .
Biochemical Pathways
The biochemical pathways involved in the perception of this compound’s scent are those related to olfaction. The binding of this compound to the olfactory receptors triggers a cascade of biochemical reactions that result in the generation of a nerve impulse. This impulse is then transmitted to the brain where it is interpreted as a specific smell .
Pharmacokinetics
This compound is an alicyclic ketone with a molecular weight of 206 g/mol . At room temperature, it occurs as a white solid, but its melting point is 27 °C . These properties may influence its volatility, absorption, and persistence in the environment and within the body.
Result of Action
The primary result of this compound’s action is the perception of its unique scent. This scent is often described as conveying the soft, sensuous feeling of cashmere, hence the trade name this compound . It’s used to impart its own characteristic odor, which is completely different from regular musk ingredients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in a particular product can affect the intensity of its scent. Furthermore, the compound’s stability may be influenced by factors such as temperature and pH. This compound is considered to be stable in perfumes and diverse functional bases .
生化分析
Biochemical Properties
Cashmeran plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound has been shown to interact with certain receptor proteins, influencing their activity and potentially altering cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a critical role in cell signaling . This modulation can lead to changes in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact the expression of certain genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptor sites on proteins, altering their conformation and activity . This binding can either inhibit or activate the enzyme’s function, depending on the nature of the interaction. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products with different biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can cause adverse effects such as liver toxicity and endocrine disruption. These findings highlight the importance of dosage considerations in the use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound in specific cellular compartments . For example, this compound has been shown to bind to albumin, a major transport protein in the blood, facilitating its distribution to various tissues. Additionally, transporters such as ATP-binding cassette (ABC) transporters play a role in the cellular uptake and efflux of this compound, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the endoplasmic reticulum (ER) and mitochondria, where it can exert its effects on cellular function . In the ER, this compound interacts with enzymes involved in protein folding and modification, while in the mitochondria, it can influence processes such as oxidative phosphorylation and apoptosis. These subcellular interactions contribute to the overall biological activity of this compound.
准备方法
Cashmeran is synthesized through the oxidation of pentamethyl tetrahydroindene in the presence of a cobalt naphthenate catalyst . The process involves several steps:
Oxidation: Pentamethyl tetrahydroindene is oxidized using cobalt naphthenate as a catalyst.
Cyclization: The resulting product undergoes cyclization to form the characteristic structure of this compound.
Purification: The final product is purified to remove any impurities and obtain pure this compound.
化学反应分析
Cashmeran undergoes various chemical reactions, including:
Reduction: this compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include cobalt naphthenate for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include this compound and its derivatives .
相似化合物的比较
Cashmeran is often compared with other fragrance ingredients, such as Ambroxan and Iso E Super . Here are some key differences:
Ambroxan: Derived from ambergris, Ambroxan has a sweet, marine-like scent and is used to enhance the longevity and diffusion of perfumes.
Iso E Super: Known for its woody and amber-like scent, Iso E Super is often used to add depth and complexity to fragrances.
Similar compounds to this compound include:
- Ambroxan
- Iso E Super
- Phantolide
- Celetolide
- Traseolide
This compound’s unique combination of warm, musky, and woody notes sets it apart from these similar compounds, making it a valuable ingredient in the perfume industry.
属性
IUPAC Name |
1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGSAALSYARKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047399 | |
| Record name | Cashmeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
33704-61-9 | |
| Record name | (±)-Cashmeran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33704-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Cashmeran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cashmeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO PENTAMETHYLINDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)


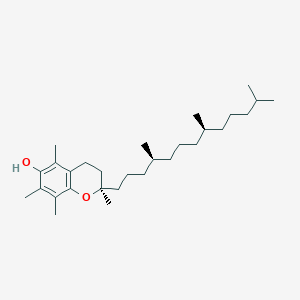
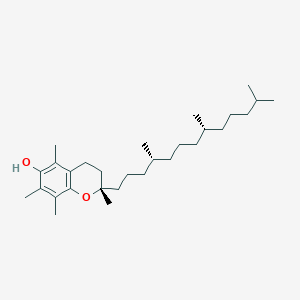

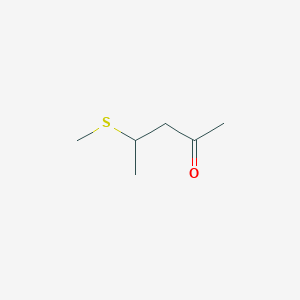

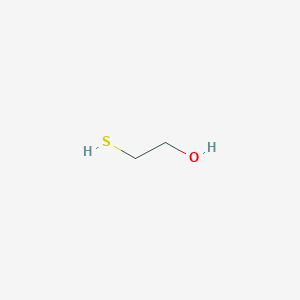
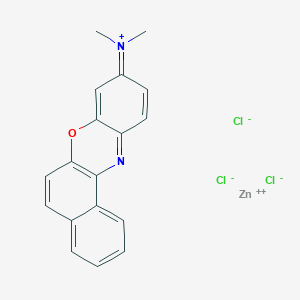
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
